molecular formula C6H9NO2 B13590660 (1s)-2-Amino-1-(furan-2-yl)ethan-1-ol

(1s)-2-Amino-1-(furan-2-yl)ethan-1-ol

Katalognummer: B13590660
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: JWQAFPHYLSGNSK-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1s)-2-Amino-1-(furan-2-yl)ethan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a furan ring as a substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1s)-2-Amino-1-(furan-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-nitro-1-(furan-2-yl)ethan-1-ol using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as the catalytic hydrogenation of nitro compounds, followed by purification techniques like crystallization or distillation to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1s)-2-Amino-1-(furan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.

Major Products Formed

    Oxidation: Formation of 2-furan-2-ylacetaldehyde.

    Reduction: Formation of 2-amino-1-(furan-2-yl)ethane.

    Substitution: Formation of 2-chloro-1-(furan-2-yl)ethan-1-ol.

Wissenschaftliche Forschungsanwendungen

(1s)-2-Amino-1-(furan-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (1s)-2-Amino-1-(furan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(furan-2-yl)ethan-1-amine: Similar structure but lacks the hydroxyl group.

    2-(furan-2-yl)ethan-1-ol: Similar structure but lacks the amino group.

    1-(furan-2-yl)ethan-1-one: Contains a carbonyl group instead of an amino or hydroxyl group.

Uniqueness

(1s)-2-Amino-1-(furan-2-yl)ethan-1-ol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts. This dual functionality makes it a versatile compound in various research applications.

Eigenschaften

Molekularformel

C6H9NO2

Molekulargewicht

127.14 g/mol

IUPAC-Name

(1S)-2-amino-1-(furan-2-yl)ethanol

InChI

InChI=1S/C6H9NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m0/s1

InChI-Schlüssel

JWQAFPHYLSGNSK-YFKPBYRVSA-N

Isomerische SMILES

C1=COC(=C1)[C@H](CN)O

Kanonische SMILES

C1=COC(=C1)C(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.